4-Methyl-2-propoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propoxypyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a propoxy group at the 2-position, and an amine group at the 3-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methyl-2-chloropyridine with propylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the substitution process.
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methyl-2-bromopyridine is coupled with propylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-propoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propoxypyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminopyridine: Similar structure but lacks the propoxy group.
2-Propoxy-4-methylpyridine: Similar structure but lacks the amine group.
4-Methyl-2-ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
4-Methyl-2-propoxypyridin-3-amine is unique due to the presence of both the propoxy and amine groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-6-12-9-8(10)7(2)4-5-11-9/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
DWTBZLXIHRBMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.